1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one
Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one is an organic compound characterized by the presence of a chloro-substituted phenol group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols or thiophenols.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the chloro group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one can be compared with similar compounds such as:
1-(5-Chloro-2-hydroxyphenyl)ethanone: Lacks the dimethylbutanone moiety, resulting in different chemical and biological properties.
1-(5-Chloro-2-hydroxyphenyl)-2-propanone: Has a propanone moiety instead of butanone, affecting its reactivity and applications.
1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one: Contains a methyl group instead of dimethyl, leading to variations in its chemical behavior.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)7-11(15)9-6-8(13)4-5-10(9)14/h4-6,14H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILSZYMNLYDQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379603 | |
Record name | 1-(5-chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253665-04-2 | |
Record name | 1-(5-chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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